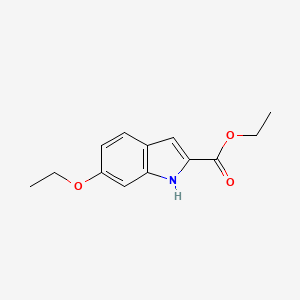

6-etoxi-1H-indol-2-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

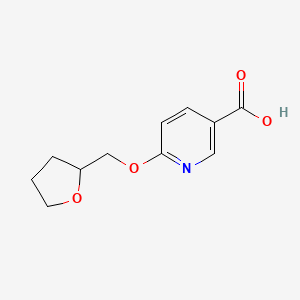

Ethyl 6-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It belongs to the class of indole derivatives and is commonly used in proteomics research . The compound’s structure consists of an indole ring with an ethoxy group at position 6 and a carboxylate ester at position 2.

Synthesis Analysis

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate involves the reaction of an appropriate indole precursor (such as 1H-indole-2-carboxylic acid) with ethyl alcohol (ethanol) in the presence of a suitable acid catalyst. The esterification process leads to the formation of the desired compound .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El 6-etoxi-1H-indol-2-carboxilato de etilo puede servir como precursor en la síntesis de inhibidores que se dirigen a diversas vías biológicas. Por ejemplo, derivados de indol similares se han utilizado para preparar inhibidores de la cinasa de células T inducible por interleucina-2 , que son significativos en la regulación de las respuestas inmunitarias.

Terapia contra el Cáncer

Los compuestos de indol han mostrado potencial en el tratamiento de células cancerosas. Los derivados de indol-2-carboxilatos de etilo se han investigado por sus efectos antiproliferativos contra las células de leucemia humana . Esto sugiere que el this compound podría explorarse para propiedades antileucémicas similares.

Aplicaciones Antiinflamatorias

Los derivados de indol se han utilizado para sintetizar compuestos con propiedades antiinflamatorias. Por ejemplo, los conjugados de amida con ketoprofeno, derivados de ácidos indolcarboxílicos, se han estudiado como inhibidores de la transcripción mediada por Gli1 en la vía de señalización Hedgehog , que se sabe que desempeña un papel en la inflamación y el cáncer.

Trastornos Metabólicos

Los derivados de indol se han utilizado para crear potentes agentes antihipertrigliceridémicos . La investigación sobre el this compound podría descubrir nuevos tratamientos para trastornos metabólicos como la hipertrigliceridemia.

Inhibición Enzimática

Este compuesto puede actuar como un inhibidor de enzimas como la indolamina 2,3-dioxigenasa (IDO) y la 15-lipooxigenasa-1 de reticulocitos humanos , que están involucradas en la respuesta inmunitaria y los procesos metabólicos, respectivamente.

Mecanismo De Acción

Target of Action

Ethyl 6-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Ethyl 6-ethoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including ethyl 6-ethoxy-1H-indole-2-carboxylate, have been reported to inhibit kinase activity, which is crucial in cell signaling pathways . Additionally, this compound can form hydrogen bonds with biomolecules, affecting their structural conformation and function .

Cellular Effects

Ethyl 6-ethoxy-1H-indole-2-carboxylate impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, ethyl 6-ethoxy-1H-indole-2-carboxylate can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of ethyl 6-ethoxy-1H-indole-2-carboxylate involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit kinase activity by binding to the active site of the enzyme . Additionally, ethyl 6-ethoxy-1H-indole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 6-ethoxy-1H-indole-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, the long-term exposure to ethyl 6-ethoxy-1H-indole-2-carboxylate can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 6-ethoxy-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, ethyl 6-ethoxy-1H-indole-2-carboxylate can cause toxic or adverse effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

Ethyl 6-ethoxy-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the flux of metabolites and the levels of specific metabolites . For example, this compound can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to a decrease in nucleotide levels . Additionally, ethyl 6-ethoxy-1H-indole-2-carboxylate can affect the metabolism of amino acids and lipids .

Transport and Distribution

The transport and distribution of ethyl 6-ethoxy-1H-indole-2-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, ethyl 6-ethoxy-1H-indole-2-carboxylate can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

Ethyl 6-ethoxy-1H-indole-2-carboxylate exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The subcellular localization of ethyl 6-ethoxy-1H-indole-2-carboxylate is crucial for its interaction with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

ethyl 6-ethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZPDSFTRJPQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)